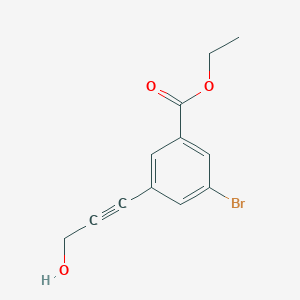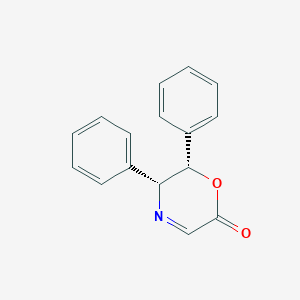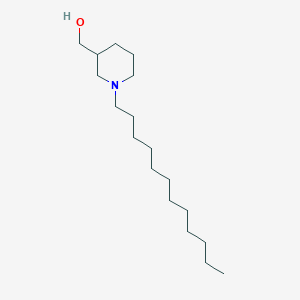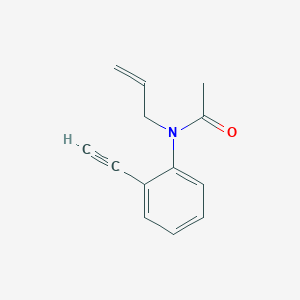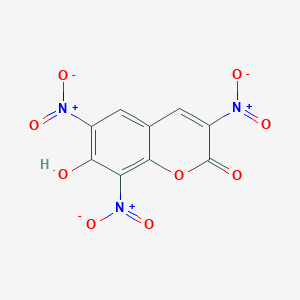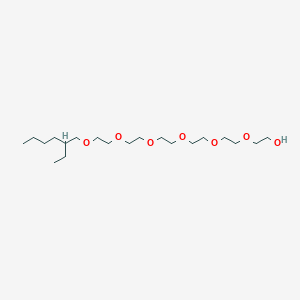
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages. This compound is part of a broader class of polyether compounds, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL typically involves the stepwise addition of ethylene oxide units to a suitable starting material. The reaction is usually carried out under controlled conditions, with the presence of a catalyst to facilitate the addition of ethylene oxide. The reaction conditions often include moderate temperatures and pressures to ensure the efficient formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for large-scale production. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can undergo substitution reactions, where one of the ether groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted ethers.
Applications De Recherche Scientifique
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in formulations that require specific solubility and stability properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL involves its interaction with various molecular targets and pathways. The compound’s multiple ether linkages allow it to interact with different biological molecules, potentially affecting membrane fluidity and permeability. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15,18-Hexaoxaicosane: Another polyether compound with similar structural features but different chain lengths and properties.
20-Methyl-3,6,9,12,15,18-hexaoxahenicos-1-yl acetate: A related compound with a different functional group, which may exhibit distinct chemical and physical properties.
Uniqueness
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL is unique due to its specific chain length and the presence of an ethyl group, which can influence its solubility, reactivity, and interaction with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
175017-88-6 |
|---|---|
Formule moléculaire |
C20H42O7 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-ethylhexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H42O7/c1-3-5-6-20(4-2)19-27-18-17-26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21/h20-21H,3-19H2,1-2H3 |
Clé InChI |
GUNFKDBVCDAULS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
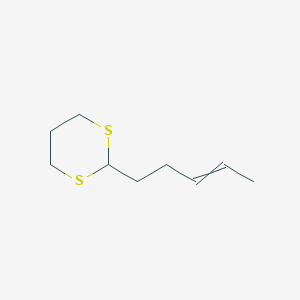
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
